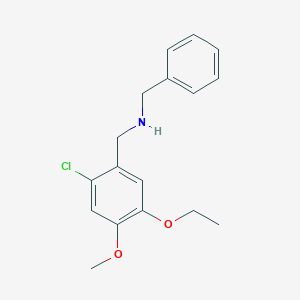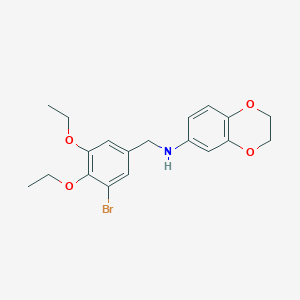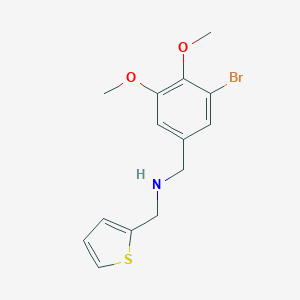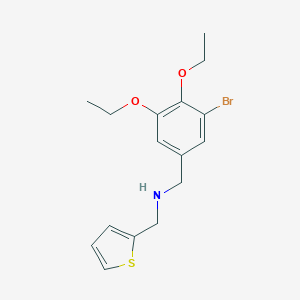![molecular formula C11H14N6O B283433 N-[4-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283433.png)
N-[4-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an allyloxy-benzyl group, which contributes to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine typically involves multiple steps, starting with the preparation of the allyloxy-benzyl precursor. This precursor is then reacted with tetrazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include allyl bromide, benzyl chloride, and various tetrazole derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The allyloxy-benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(4-Methoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a methoxy group instead of an allyloxy group.
- N1-(4-Ethoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with an ethoxy group instead of an allyloxy group.
- N1-(4-Propoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is unique due to its allyloxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the allyloxy group plays a crucial role in the compound’s activity and effectiveness.
Eigenschaften
Molekularformel |
C11H14N6O |
|---|---|
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
1-N-[(4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-5-3-9(4-6-10)8-13-17-11(12)14-15-16-17/h2-6,13H,1,7-8H2,(H2,12,14,16) |
InChI-Schlüssel |
GJTJNOMWALXPAN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE](/img/structure/B283351.png)


![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)
![N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B283365.png)




![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
